6-Ethoxy-7-nitro-1,2,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-7-nitro-1,2,3-benzothiadiazole is a derivative of 1,2,3-benzothiadiazole, a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-7-nitro-1,2,3-benzothiadiazole typically involves the nitration of 6-ethoxy-1,2,3-benzothiadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-7-nitro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of 6-ethoxy-7-amino-1,2,3-benzothiadiazole.
Substitution: Formation of various substituted benzothiadiazoles depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-7-nitro-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 6-ethoxy-7-nitro-1,2,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,3-Benzothiadiazole: The parent compound, known for its aromaticity and chemical stability.
2,1,3-Benzothiadiazole: Another isomer with different chemical properties and applications.
4,7-Dibromo-2,1,3-benzothiadiazole: Used as a building block in the synthesis of larger molecules and conductive polymers.
Uniqueness: The combination of these functional groups makes it a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
63226-44-8 |
---|---|
Molecular Formula |
C8H7N3O3S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
6-ethoxy-7-nitro-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C8H7N3O3S/c1-2-14-6-4-3-5-8(15-10-9-5)7(6)11(12)13/h3-4H,2H2,1H3 |
InChI Key |
PNRATOPWZREQAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)N=NS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.